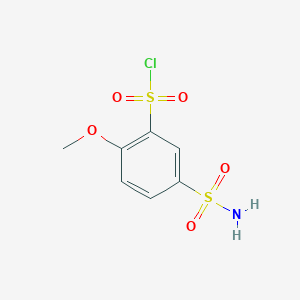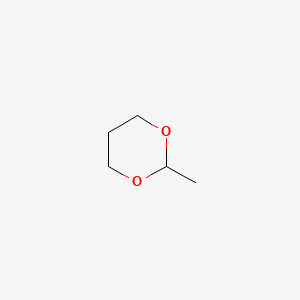
2-Methylcyclopropan-1-ol
説明
“2-Methylcyclopropan-1-ol” is a chemical compound with the molecular formula C4H8O . It has a molecular weight of 72.11 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, cyclopropane derivatives like this can be synthesized through various methods. For instance, the Simmons-Smith reaction is a widely used method in organic synthesis for the stereospecific conversion of alkenes into cyclopropane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring with a methyl group and a hydroxyl group attached . Detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 96.6±8.0 °C and a predicted density of 1.026±0.06 g/cm3 . The pKa is predicted to be 15.33±0.40 .
科学的研究の応用
Ethylene Inhibition in Plant Growth
2-Methylcyclopropan-1-ol is closely related to 1-Methylcyclopropene (1-MCP), a compound extensively studied for its role as an inhibitor of ethylene action in plants. Ethylene is a natural plant hormone involved in the ripening process of fruits and vegetables. Research has shown that 1-MCP effectively inhibits ethylene effects in a broad range of fruits, vegetables, and floriculture crops, contributing to major advances in understanding ethylene's role in plants (Blankenship & Dole, 2003).
Postharvest Quality Maintenance
1-Methylcyclopropene has been widely adopted in the apple industry and other agricultural sectors for maintaining postharvest quality. Its application delays ripening and senescence, maintaining the quality of fruits and vegetables during storage. This has significant implications for reducing postharvest losses and extending the shelf life of perishable products (Watkins, 2006).
Impact on Specific Fruit Varieties
Research on 1-MCP has revealed its varied effects on different fruit species. For example, its application was effective in delaying ripening in apples, but had limited impact on peaches. This differential response is believed to be linked to the varying ratio, expression patterns, and turnover of ethylene receptors in different fruits (Cin et al., 2006).
Commercial Applications and Effectiveness
The commercial use of 1-MCP, as an ethylene action inhibitor, has been successful in controlling ethylene's impact on agriculture, particularly in cut flowers, fruits, and vegetables. Its efficacy in different storage conditions and across various fruit varieties highlights its potential as a versatile tool for managing postharvest quality (Perkins-Veazie & Blankenship, 2008).
Influence on Shelf Life and Quality
The application of 1-MCP has been found to extend the shelf life and improve the quality of fruits like cherry tomatoes. By delaying ethylene-induced climacteric peaks and processes such as softening and chlorophyll degradation, 1-MCP helps in maintaining the freshness and nutritional quality of the produce (Opiyo & Ying, 2005).
Safety and Hazards
“2-Methylcyclopropan-1-ol” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, as well as wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
2-methylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOYJFLNKCFMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539921 | |
| Record name | 2-Methylcyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62808-70-2 | |
| Record name | 2-Methylcyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















